molecular formula C9H13N3O2S B2660695 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one CAS No. 790270-76-7

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one

Cat. No.: B2660695
CAS No.: 790270-76-7
M. Wt: 227.28
InChI Key: FRNUPZXKVBWLIM-UHFFFAOYSA-N
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Description

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one is a chemical compound with a molecular weight of 227.29 g/mol It is characterized by the presence of a sulfanyl group attached to an oxadiazole ring, which is further connected to an azepanone structure

Preparation Methods

The synthesis of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved by reacting hydrazides with carbon disulfide and an appropriate base. The resulting intermediate is then treated with an alkylating agent to introduce the sulfanyl group . The final step involves the formation of the azepanone ring through a cyclization reaction under controlled conditions .

Chemical Reactions Analysis

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one can be compared with other compounds containing oxadiazole or sulfanyl groups:

The uniqueness of this compound lies in its azepanone ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-8-4-2-1-3-5-12(8)6-7-10-11-9(15)14-7/h1-6H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNUPZXKVBWLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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